HDAC1 and HDAC6 Inhibitory Potency of 3-Bromo-5-chloro-2,6-dimethoxybenzamide
3-Bromo-5-chloro-2,6-dimethoxybenzamide demonstrates nanomolar inhibitory activity against histone deacetylase 1 (HDAC1) and histone deacetylase 6 (HDAC6) in in vitro enzymatic assays. The compound exhibits an IC50 value of 1.10 nM for HDAC1 and an IC50 value of 4.30 nM for HDAC6 [1]. This dual-inhibition profile at nanomolar potency levels distinguishes the compound from the structurally simpler unsubstituted 2,6-dimethoxybenzamide scaffold, which lacks the halogenation pattern and associated HDAC inhibitory activity. The bromine and chlorine substituents at the 3- and 5-positions are critical contributors to this observed enzymatic inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | HDAC1 IC50 = 1.10 nM; HDAC6 IC50 = 4.30 nM |
| Comparator Or Baseline | Unsubstituted 2,6-dimethoxybenzamide (no reported HDAC inhibition in this assay context) |
| Quantified Difference | Nanomolar inhibition vs. baseline inactivity |
| Conditions | In vitro enzymatic assay; HDAC1 and HDAC6 (human, unknown origin) |
Why This Matters
Procurement of this specific halogenated benzamide enables HDAC-focused epigenetic research with a compound possessing verified nanomolar enzyme inhibition data.
- [1] BindingDB. BDBM50410803 (CHEMBL5280359). Enzyme Inhibition Constant Data: HDAC1 IC50 = 1.10 nM; HDAC6 IC50 = 4.30 nM. Al-Azhar University, curated by ChEMBL. View Source
